5-Aminoisoquinolin-3-ol

Descripción general

Descripción

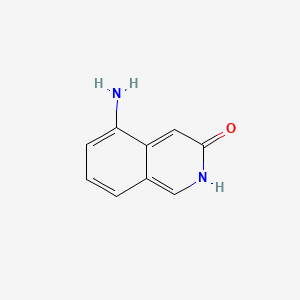

5-Aminoisoquinolin-3-ol is a heterocyclic aromatic organic compound that belongs to the isoquinoline family It is characterized by the presence of an amino group at the 5th position and a hydroxyl group at the 3rd position on the isoquinoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoisoquinolin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, is a well-known method for synthesizing isoquinoline derivatives . Another method involves the use of metal catalysts or catalyst-free processes in water, which are more environmentally friendly .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.

Análisis De Reacciones Químicas

Types of Reactions

5-Aminoisoquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted isoquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the isoquinoline ring, enhancing their chemical and biological properties.

Aplicaciones Científicas De Investigación

5-Aminoisoquinolin-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

Industry: The compound is used in the development of materials with specific properties, such as fluorescence and conductivity.

Mecanismo De Acción

The mechanism of action of 5-Aminoisoquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of poly (ADP-ribose) polymerase (PARP)-1, which plays a role in the regulation of inflammatory and immune responses . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins is crucial for its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Isoquinoline: A structural isomer of quinoline, used as a precursor for various alkaloids.

1,2,3,4-Tetrahydroisoquinoline: A secondary amine with diverse biological activities.

5-Aminoisoquinoline: Similar in structure but lacks the hydroxyl group at the 3rd position.

Uniqueness

5-Aminoisoquinolin-3-ol is unique due to the presence of both amino and hydroxyl groups on the isoquinoline ring, which enhances its reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable compound for various synthetic and biological applications.

Actividad Biológica

5-Aminoisoquinolin-3-ol (5-AIQ) is a compound that has garnered attention for its biological activities, particularly as a selective inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cellular stress responses. This article synthesizes current research findings on the biological activity of 5-AIQ, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

5-AIQ is characterized by its water solubility and ability to penetrate biological membranes, including the blood-brain barrier (BBB). Its chemical structure allows it to interact with various biological targets, making it a candidate for drug development in treating conditions such as neurodegenerative diseases and cancer.

The primary mechanism by which 5-AIQ exerts its biological effects is through the inhibition of PARP-1. This inhibition is crucial in conditions where excessive PARP activation can lead to cell death, particularly during ischemic injury and inflammation. By blocking PARP activity, 5-AIQ helps to reduce cellular damage and promote cell survival.

1. Neuroprotective Effects

Research has demonstrated that 5-AIQ can provide neuroprotective benefits in models of cerebral ischemia. For instance, a study indicated that 5-AIQ administration reduced neutrophil chemiluminescence in rats subjected to focal cerebral ischemia, suggesting a decrease in inflammatory responses and tissue damage .

2. Anti-inflammatory Properties

In models of inflammation, such as periodontitis induced in rats, 5-AIQ significantly decreased parameters associated with inflammation, including neutrophil infiltration and tissue damage . The compound was administered intraperitoneally at a dosage of 5 mg/kg daily for eight days, resulting in marked reductions in inflammatory markers.

3. Renal Protection

5-AIQ has also shown protective effects against renal injury caused by ischemia/reperfusion. Studies indicate that it ameliorates renal dysfunction and reduces inflammatory responses in experimental models .

In Vitro Metabolic Stability

A study on the metabolic stability of 5-AIQ revealed that it has a moderate half-life of approximately 14.5 minutes when metabolized by human liver microsomes. This indicates a potential for sustained biological activity within therapeutic windows .

Case Studies and Experimental Models

Several case studies highlight the efficacy of 5-AIQ in various experimental setups:

- Cerebral Ischemia : In a rat model, administration of 5-AIQ resulted in significant neuroprotection by reducing oxidative stress markers and enhancing cell survival rates post-ischemia.

- Periodontitis : The compound was effective in reducing inflammation and tissue destruction in periodontal disease models, indicating its potential for treating chronic inflammatory conditions .

Data Tables

| Study Focus | Dosage | Key Findings |

|---|---|---|

| Neuroprotection in Ischemia | 5 mg/kg/day | Reduced neutrophil activation; improved outcomes |

| Inflammation in Periodontitis | 5 mg/kg/day | Decreased tissue damage; reduced inflammatory markers |

| Renal Injury Protection | Varies | Ameliorated renal dysfunction; reduced inflammation |

Propiedades

IUPAC Name |

5-amino-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUOGESJPJJPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308628 | |

| Record name | 5-Amino-3(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-50-9 | |

| Record name | 5-Amino-3(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.